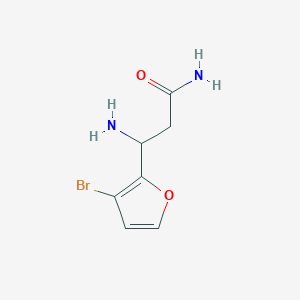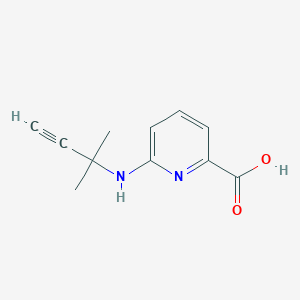
6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid is a carboxylic acid compound with a molecular weight of 204.23 g/mol . This compound is known for its versatility in various research and industrial applications due to its unique chemical structure.
Preparation Methods
The synthesis of 6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid typically involves the reaction of picolinic acid with 2-methylbut-3-yn-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid undergoes various chemical reactions, including:
Scientific Research Applications
6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to dock with the receptor auxin-signaling F-box protein 5 (AFB5), which plays a role in its herbicidal activity . The compound may also influence other molecular pathways, contributing to its diverse biological effects.
Comparison with Similar Compounds
6-((2-Methylbut-3-yn-2-yl)amino)picolinic acid can be compared with other similar compounds such as:
Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Halauxifen-methyl: A picolinate compound used as a herbicide.
Florpyrauxifen-benzyl: Another picolinate herbicide with a similar structural skeleton.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in various research and industrial contexts.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-(2-methylbut-3-yn-2-ylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-4-11(2,3)13-9-7-5-6-8(12-9)10(14)15/h1,5-7H,2-3H3,(H,12,13)(H,14,15) |
InChI Key |
OHFJAJMGFQNGQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC1=CC=CC(=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


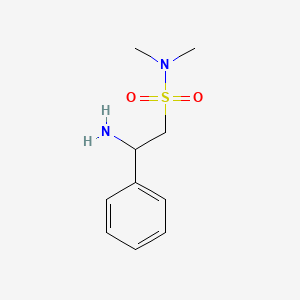
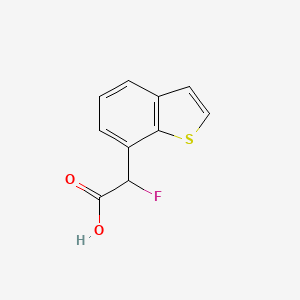
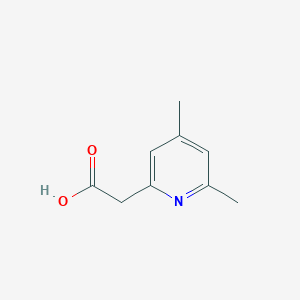
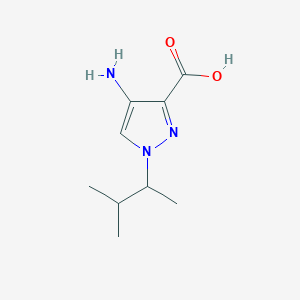
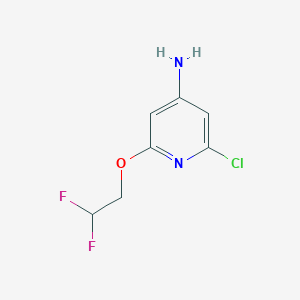
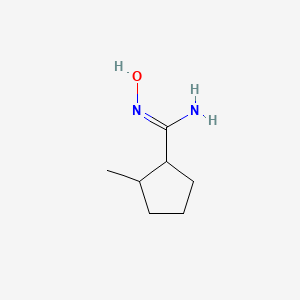
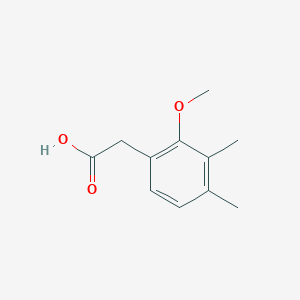
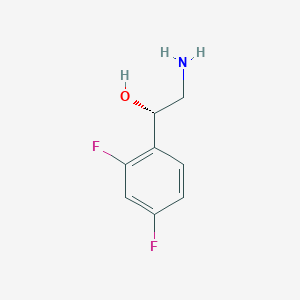
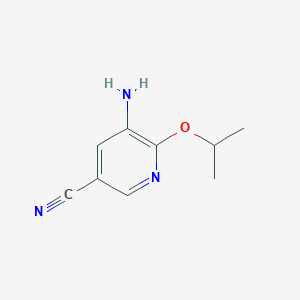
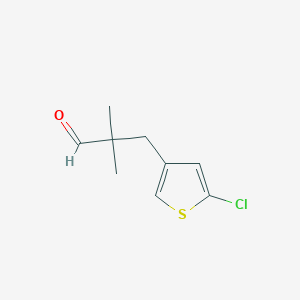
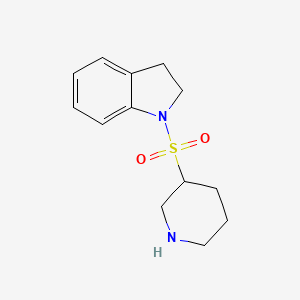

![2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13309244.png)
